DYRK2 inhibitor C17 is a potent small-molecule inhibitor developed to selectively target the dual-specificity tyrosine phosphorylation-regulated kinase DYRK2. This compound emerged from multiple rounds of structure-based optimization, leveraging co-crystallized structures to enhance its efficacy and selectivity. C17 has demonstrated an impressive single-digit nanomolar IC50 value, indicating its high potency against DYRK2 while exhibiting significant selectivity over other kinases in the human kinome, including 467 other kinases tested .
C17 is classified as a small-molecule inhibitor and is recognized for its role in chemical biology, particularly in studying the functions of DYRK2 in cellular processes such as protein translation and calcium signaling. The development of C17 was part of a broader effort to understand the regulatory functions of DYRK2, which has been implicated in various cellular processes .
The synthesis of C17 involved a systematic approach starting from the scaffold of LDN192960. This process included:
The molecular formula for C17 is with a molecular weight of 384.5 g/mol. The IUPAC name is [2,7-dimethoxy-9-[[(3S)-pyrrolidin-3-yl]methylsulfanyl]acridin-4-yl]methanol .
The structural analysis reveals that C17 features an acridine core, which is critical for its interaction with the ATP-binding site of DYRK2. The specific interactions include hydrogen bonding between the (S)-3-methylpyrrolidine ring and key residues in DYRK2, enhancing its binding affinity .
C17 primarily functions through competitive inhibition at the ATP-binding site of DYRK2. The compound's ability to inhibit phosphorylation events was demonstrated through quantitative phosphoproteomic assays, where it effectively suppressed the phosphorylation of known substrates like eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1) .
The inhibition mechanism involves blocking the access of ATP to DYRK2, thereby preventing its kinase activity. This was validated through various assays that monitored phosphorylation levels in cellular contexts .
C17 inhibits DYRK2 by binding competitively to its ATP-binding site, leading to a reduction in kinase activity. This action results in decreased phosphorylation of downstream targets involved in critical cellular processes:
Quantitative data from experiments demonstrate that C17 maintains a low IC50 value (approximately 9 nM) against DYRK2 while showing significantly higher IC50 values against closely related kinases, confirming its selectivity .
C17 serves as a valuable tool in biochemical research for several reasons:
DYRK2 (Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 2) belongs to the CMGC kinase superfamily and regulates fundamental cellular processes, including cell cycle progression, apoptosis, and stress responses. Structurally, it features an N-terminal autophosphorylation accessory (NAPA) domain, a DYRK-homology domain, and a conserved kinase domain that autophosphorylates at tyrosine residue Y382 for activation. This autophosphorylation enables a conformational shift from tyrosine to serine/threonine kinase activity, classifying it as a "dual-specificity" kinase [2] [9]. DYRK2 exhibits paradoxical roles in cancer pathogenesis: It acts as a tumor suppressor by phosphorylating p53 at Ser46 to initiate apoptosis in DNA-damaged cells [7], yet functions oncogenically by stabilizing heat-shock factor 1 (HSF1) and enhancing proteasome activity in triple-negative breast cancer (TNBC) and multiple myeloma [2] [4]. A pan-cancer analysis of 10,000+ TCGA tumors revealed tissue-specific dysregulation—overexpression in cholangiocarcinoma (CHOL) and lung adenocarcinomas (LUAD) correlates with poor survival, while underexpression in kidney chromophobe (KICH) associates with disease progression [7].
Table 1: Dual Functionality of DYRK2 in Cancer Pathogenesis
Tumor-Promoting Role | Tumor-Suppressing Role |
---|---|
Phosphorylates HSF1 to enhance proteostasis in TNBC [4] | Phosphorylates p53 at Ser46 to trigger apoptosis [7] |
Activates 26S proteasome via RPT3-Thr25 phosphorylation [2] | Degrades oncogenic c-MYC in CML stem cells [6] |
Overexpressed in 60% of ESCA and LUAD tumors [7] | Loss-of-function mutations in renal carcinomas [7] |
Beyond its canonical cancer roles, DYRK2 governs proteostasis through two synergistic mechanisms:
Quantitative phosphoproteomics using the selective inhibitor C17 identified novel DYRK2 substrates:
Table 2: Key DYRK2 Substrates and Functional Consequences
Substrate | Phosphorylation Site | Biological Outcome |
---|---|---|
RPT3 (proteasome) | Thr25 | Enhanced proteolytic activity, tumor survival [2] |
HSF1 | Ser326 | HSP transcription, proteostasis [4] |
4E-BP1 | Ser65/Thr70 | Cap-dependent translation initiation [5] |
STIM1 | Unknown | SOCE-mediated calcium signaling [5] |
DYRK2 represents a compelling therapeutic target for cancers dependent on proteostasis machinery. TNBC and multiple myeloma exhibit "proteasome addiction," where DYRK2-driven proteasomal activation supports rapid proliferation and evasion of apoptosis. Critically, DYRK2 inhibition with C17 reduces tumor burden in orthotopic TNBC models by 60–80% and overcomes resistance to proteasome inhibitors like bortezomib [4] [6]. In chronic myeloid leukemia (CML), DYRK2 phosphorylates and stabilizes p53 while degrading c-MYC, eradicating leukemia stem cells (LSCs) that resist tyrosine kinase inhibitors [6]. The tumor microenvironment further validates targeting: DYRK2 expression correlates with cancer-associated fibroblast infiltration in bladder cancer (BLCA) and head/neck squamous carcinoma (HNSC), suggesting roles in immune evasion [7]. Dual inhibition of DYRK2 and HSF1 induces synergistic apoptosis, positioning C17 as a backbone for combination regimens against proteostasis-adapted malignancies [4].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4